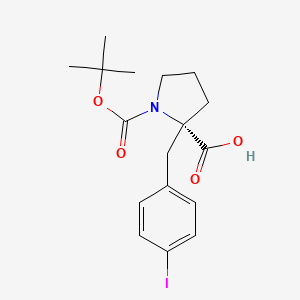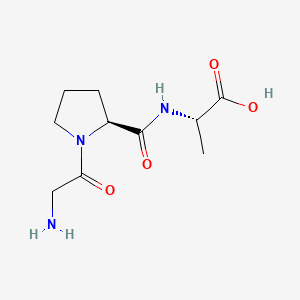
Gly-Pro-Ala
Vue d'ensemble
Description
Gly-Pro-Ala (also known as GPAL or Glycyl-prolyl-alanine) is an amino acid tripeptide that has been extensively studied for its potential applications in various scientific fields. It is composed of three amino acids: glycine, proline, and alanine. The unique structure of GPAL provides a wide range of biochemical and physiological effects, making it a valuable tool for research in biochemistry, pharmacology, and medical sciences.
Applications De Recherche Scientifique
Actionneurs biocompatibles
GPA est un composant de la gélatine, qui a été étudiée pour ses propriétés électromécaniques. Les films de gélatine contenant des séquences GPA ont montré un potentiel en tant que muscles artificiels ou actionneurs en raison de leur sensibilité élevée au module de stockage. Ces propriétés sont particulièrement utiles en robotique et dans les actionneurs musculaires .
Analyse des propriétés thermiques
Le comportement thermique de la gélatine contenant du GPA est intéressant en science des matériaux. La capacité de ces gélatines à maintenir leur intégrité structurelle à différentes températures les rend adaptées aux applications qui nécessitent une résistance à la température .
Étude du comportement de gonflement
Les gélatines à base de GPA peuvent gonfler à des degrés différents en fonction de leur rapport de réticulation. Cette propriété est importante pour les systèmes d'administration de médicaments où une libération contrôlée des médicaments est requise .
Applications dans l'industrie alimentaire
La présence d'hydroxyproline dans les séquences GPA est utilisée pour déterminer la teneur en collagène ou en gélatine dans les aliments. Ceci est important pour le contrôle de la qualité des aliments et l'analyse nutritionnelle .
Réduction du stress oxydatif
Des études ont montré que les peptides GPA peuvent atténuer la toxicité et le stress oxydatif induits par la déoxynivalénol (DON) chez la souris et les modèles cellulaires. Cela suggère un rôle potentiel du GPA dans le développement d'agents thérapeutiques contre les dommages oxydatifs .
Ingénierie tissulaire
En raison de sa biocompatibilité et de sa capacité à imiter les propriétés des tissus naturels, la gélatine contenant du GPA est un matériau prometteur pour les applications d'ingénierie tissulaire. Elle peut être utilisée pour créer des échafaudages qui favorisent la croissance cellulaire et la régénération tissulaire .
Mécanisme D'action
Target of Action
Glycine-Proline-Alanine, also known as Gly-Pro-Ala, is a tripeptide that is part of the larger family of peptides. Peptides are known for their role in cellular communication, such as protein regulation, cell proliferation, cell migration, inflammation, angiogenesis, and melanogenesis . The primary targets of this compound are likely to be similar, affecting various cellular processes.
Mode of Action
The interaction of this compound with its targets results in a variety of changes. For instance, peptides like this compound have been found to increase the proliferation of collagen, elastin, proteoglycan, glycosaminoglycan, and fibronectin . This interaction leads to a reduction in pigmentation of photo-damaged skin and fine lines and wrinkles, with the regeneration of the skin matrix cells .
Biochemical Pathways
This compound, like other peptides, is involved in a broad variety of physiological processes including defense, immunity, stress, growth, homeostasis, and reproduction . It is part of the nonessential amino acids group, which includes glutamate, glutamine, and proline, and they share an anabolic pathway . The biochemical pathways affected by this compound are likely to be diverse, given the wide range of processes that peptides are involved in.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Peptides like this compound are known to be transported into the plasma . The plasma kinetics for peroral and intraperitoneal administration was found to be similar . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are significant. As mentioned earlier, it increases the proliferation of collagen, elastin, proteoglycan, glycosaminoglycan, and fibronectin . This leads to a reduction in pigmentation of photo-damaged skin and fine lines and wrinkles, with the regeneration of the skin matrix cells . As a result, skin elasticity increases, and skin appears smoother and firmer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of a peptide from its component amino acids requires certain conditions to be met . If we ignore the chemistry involved, a mixture of equal molar amounts of alanine and glycine would generate four different dipeptides . Therefore, the environment in which this compound is synthesized and administered can significantly impact its action and efficacy.
Safety and Hazards
When handling Gly-Pro-Ala, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Gly-Pro-Ala interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound can modulate oxidative stress and cell death in inflammatory diseases
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating oxidative stress and cell death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through interactions with various biomolecules. These interactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to alleviate acute lung injury in mice when administered at different concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-6(10(16)17)12-9(15)7-3-2-4-13(7)8(14)5-11/h6-7H,2-5,11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLIDLCEPDHEJO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25511-07-3 | |
| Record name | L-Alanine, glycyl-L-prolyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837-83-2 | |
| Record name | Glycylprolylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-glycyl-L-prolyl)-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


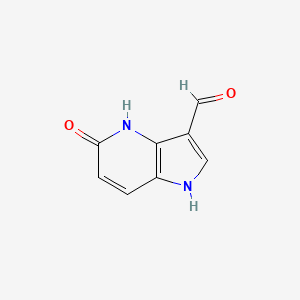
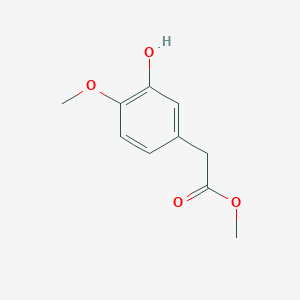

![2-[(4-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1336718.png)

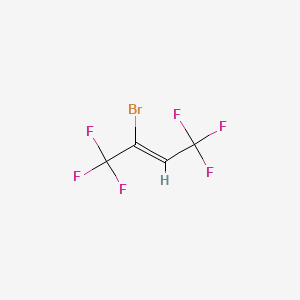
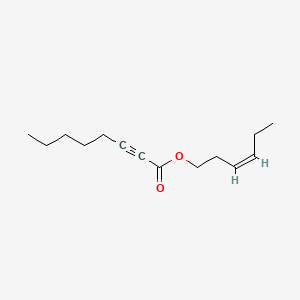
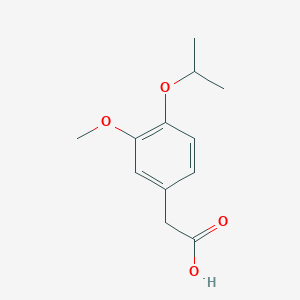
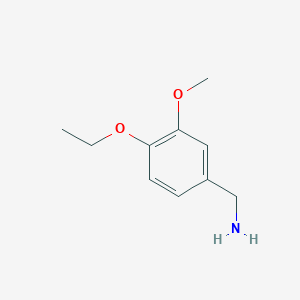

![2-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B1336735.png)


